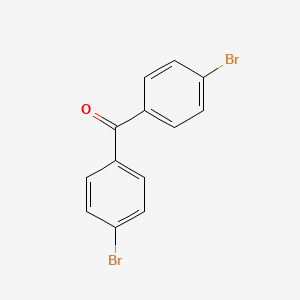

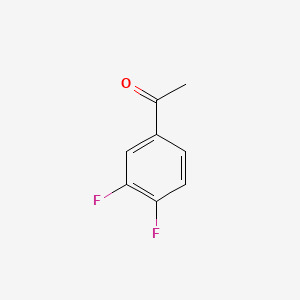

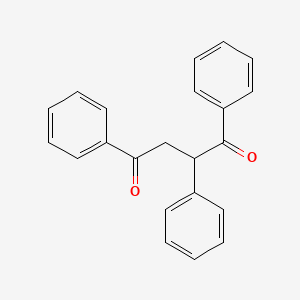

1,2,4-三苯基-1,4-丁二酮

描述

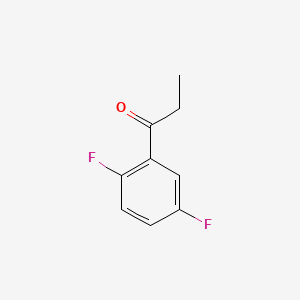

1,2,4-Triphenyl-1,4-butanedione is a compound that is structurally related to several other molecules studied in various research contexts. While the specific molecule of interest is not directly examined in the provided papers, insights can be drawn from the structural and chemical analyses of similar compounds. For instance, the molecule 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione has been investigated using spectroscopic methods and quantum chemical calculations, which could provide a basis for understanding the properties of 1,2,4-Triphenyl-1,4-butanedione .

Synthesis Analysis

The synthesis of related compounds, such as 1-(2,6,6-Trimethyl-4-hydroxy-1-cyclohexen-1-yl)-1,3-butanedione, has been reported, providing a potential pathway for the synthesis of 1,2,4-Triphenyl-1,4-butanedione . Additionally, the photo redox-mediated synthesis of 1,4-diphenyl substituted butane-1,4-dione from styrene using polyoxometalates as a catalyst offers an innovative approach that could be adapted for the synthesis of 1,2,4-Triphenyl-1,4-butanedione .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction methods. For example, the crystal structure of the enol form of 1,1'-diphenyl-2,2'-dithiobis(butane-1,3-dione) provides insights into the planarity of the butanedione groups and the orientation of the phenyl groups, which could be relevant for understanding the structure of 1,2,4-Triphenyl-1,4-butanedione .

Chemical Reactions Analysis

The chemical reactivity of related molecules has been studied using various spectroscopic techniques and theoretical calculations. For instance, the vibrational frequencies, stability, and charge delocalization of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione have been analyzed, which could inform the reactivity of 1,2,4-Triphenyl-1,4-butanedione .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through spectroscopic and computational methods. The study of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione included the determination of HOMO and LUMO energies, softness, electrophilicity indices, and third-order nonlinear optical properties, which could be analogous to the properties of 1,2,4-Triphenyl-1,4-butanedione . Additionally, the crystal structures of various polycarbonyl compounds have been determined, providing a foundation for understanding the solid-state properties of 1,2,4-Triphenyl-1,4-butanedione .

科学研究应用

高能材料

“1,2,4-三苯基-1,4-丁二酮” 用于合成高能材料。 例如,它被用于合成[1,2,4]三唑并[4,3-b][1,2,4,5]四嗪类高能材料 。 这些材料对外部刺激表现出极好的不敏感性,并具有非常好的计算爆轰性能 .

二级炸药

该化合物也用于开发二级炸药。 它被发现表现出极好的爆轰性能,与当前二级炸药基准 CL-20 相当 .

耐热炸药

“1,2,4-三苯基-1,4-丁二酮” 用于制造耐热炸药。 这些炸药具有极好的热稳定性和非常好的计算爆轰性能 .

一级炸药

该化合物用于合成一级炸药。 这些炸药非常敏感,但表现出极好的计算爆轰性能 .

光电化学 H2 析出

“1,2,4-三苯基-1,4-丁二酮” 用于开发用于光电化学 H2 析出的共价有机框架 。 这些框架提供了一种可持续的太阳光转换技术,能够缓解全球能源危机 .

用于 H2 析出的光阴极

该化合物用于制造用于 H2 析出的优秀光阴极 。 由于更强的供体-受体相互作用,这些光阴极具有更小的带隙和改善的激子解离 .

安全和危害

属性

IUPAC Name |

1,2,4-triphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJIUKWJBHQMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884072 | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4441-01-4 | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。